molecular formula C19H26O3 B1323872 cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid CAS No. 736136-21-3

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid

Cat. No.: B1323872
CAS No.: 736136-21-3
M. Wt: 302.4 g/mol
InChI Key: YZWXIGMTNZJLRT-UHFFFAOYSA-N
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Description

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid is a chiral compound with the molecular formula C19H26O3 It is known for its unique structural properties, which include a cyclohexane ring substituted with a pentylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

    Introduction of the Pentylbenzoyl Group: The pentylbenzoyl group can be introduced via Friedel-Crafts acylation. This reaction involves the use of an acyl chloride (4-pentylbenzoyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents.

    Substitution: SOCl2, PBr3, under reflux conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural properties and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid can be compared with other similar compounds such as:

    trans-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid: Differing in the spatial arrangement of substituents.

    4-(4-Pentylbenzoyl)benzoic acid: Lacking the cyclohexane ring.

    4-(4-Pentylphenyl)butanoic acid: Having a different alkyl chain length.

Properties

IUPAC Name

4-(4-pentylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(13-11-16)19(21)22/h6-9,16-17H,2-5,10-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWXIGMTNZJLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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